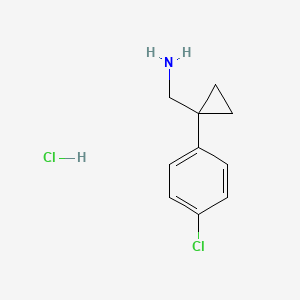

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13340232

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2N |

|---|---|

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | [1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |

| Standard InChI Key | IKWXZFQVNVITTM-UHFFFAOYSA-N |

| SMILES | C1CC1(CN)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CC1(CN)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a 4-chlorophenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for further chemical modifications .

Physicochemical Properties

Key physicochemical parameters are summarized below:

The para-chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, potentially influencing bioavailability .

Synthetic Methodologies

Key Synthetic Routes

Adapted from a patented synthesis of structurally related cyclopropyl ketones , the following pathway is proposed for (1-(4-chlorophenyl)cyclopropyl)methanamine hydrochloride:

-

Condensation Reaction:

4-Chlorophenylacetonitrile reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaNH₂) and a phase transfer catalyst (e.g., tetrabutylammonium chloride) in xylene at 20–60°C . This step forms an intermediate nitrile derivative. -

Reduction:

The nitrile intermediate undergoes reduction with magnesium powder in methanol at 20–44°C, catalyzed by NaI or KI . This step converts the nitrile group to a primary amine. -

Salt Formation:

The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via high-vacuum distillation .

Optimization Strategies

-

Catalyst Selection: Tetrabutylammonium chloride improves reaction efficiency by facilitating phase transfer in heterogeneous systems .

-

Temperature Control: Lower temperatures (20–60°C) minimize side reactions such as tar formation .

-

Yield Enhancement: The reported method achieves >70% purity, though exact yields for the hydrochloride salt remain undisclosed .

Analytical Characterization

Spectroscopic Data

-

¹H NMR:

-

Mass Spectrometry:

Molecular ion peak at m/z 181.66 (M⁺, free base), with fragmentation patterns indicative of cyclopropane ring cleavage .

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Key Differences |

|---|---|---|

| (4-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Higher electronegativity, reduced logP |

| (4-Methylphenyl)cyclopropylmethanamine | Methyl substitution | Increased steric bulk, lower solubility |

| 1-(3-Chlorophenyl)cyclopropylmethanamine | Meta-chlorine position | Altered receptor binding affinity |

The para-chloro configuration optimizes electronic effects for target engagement compared to meta-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume